Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate

Description

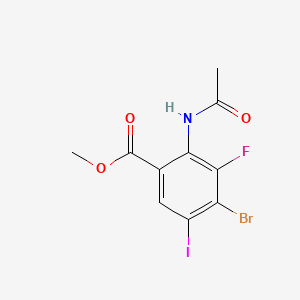

Methyl 2-acetamido-4-bromo-3-fluoro-5-iodobenzoate (CAS: 1314514-81-2) is a polyhalogenated benzoate ester derivative with a unique substitution pattern. Its structure features an acetamido group at position 2, fluorine at position 3, bromine at position 4, and iodine at position 5 on the aromatic ring, with a methyl ester at the carboxyl group (position 1) . The presence of halogens (Br, I, F) and the acetamido group creates distinct electronic and steric environments, influencing reactivity and applications.

Properties

Molecular Formula |

C10H8BrFINO3 |

|---|---|

Molecular Weight |

415.98 g/mol |

IUPAC Name |

methyl 2-acetamido-4-bromo-3-fluoro-5-iodobenzoate |

InChI |

InChI=1S/C10H8BrFINO3/c1-4(15)14-9-5(10(16)17-2)3-6(13)7(11)8(9)12/h3H,1-2H3,(H,14,15) |

InChI Key |

SYZLPCQELVHCEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1C(=O)OC)I)Br)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate

The preparation of this compound generally involves a multi-step synthetic sequence starting from 2-amino-4-bromo-3-fluorobenzoic acid or its methyl ester derivative. The key steps include esterification, iodination, and acetylation.

Detailed Stepwise Synthesis

Step A: Preparation of Methyl 2-Amino-4-bromo-3-fluorobenzoate

- Starting from 2-amino-4-bromo-3-fluorobenzoic acid (5.0 g, 21.4 mmol), a solution in methanol (30 mL) is cooled to 0 °C under argon.

- Thionyl chloride (15.6 mL, 21 mmol) is added dropwise to promote esterification.

- The mixture is heated to 100 °C and stirred for 16 hours.

- After solvent evaporation, the residue is extracted with ethyl acetate, washed with saturated sodium bicarbonate, dried, filtered, and concentrated.

- Purification by silica gel chromatography (ethyl acetate in hexanes, 0–20%) yields the methyl ester as a solid (5.0 g, 94% yield).

- Characterization: LCMS ESI (+) m/z 249 (M+H); ^1H NMR (300 MHz, CDCl3) δ 7.53 (dd), 6.78 (dd), 5.93 (s), 3.90 (s).

Step B: Preparation of Methyl 2-Amino-4-bromo-3-fluoro-5-iodobenzoate

- Methyl 2-amino-4-bromo-3-fluorobenzoate (5.0 g, 20 mmol) is added to a mixture of iodine (7.16 g, 28 mmol) and silver sulfate (5.3 g, 17 mmol) in ethanol (200 mL).

- The reaction is stirred at ambient temperature for 45 minutes.

- The solid precipitate is filtered off, washed with dichloromethane (DCM).

- The filtrate is concentrated, dissolved in DCM, washed with sodium thiosulfate (10%), brine, dried, filtered, and concentrated.

- The product is obtained as a yellow solid (6.66 g, 88% yield).

- Characterization: LCMS ESI (+) m/z 373 (M+H); ^1H NMR (300 MHz, CDCl3) δ 8.14 (d), 5.94 (s), 3.91 (s).

Step C: Preparation of this compound

- Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate (3.50 g, 9.4 mmol) is dissolved in dichloromethane with pyridine (2.3 mL, 28 mmol) at 0 °C.

- Acetyl chloride (0.79 mL, 11 mmol) is added dropwise.

- The reaction mixture is warmed to ambient temperature and stirred for 16 hours.

- Concentration under vacuum followed by purification via silica gel chromatography (ethyl acetate in hexanes, 0–30%) yields the target compound as a solid (2.7 g, 69% yield).

- Characterization: LCMS ESI (+) m/z 417 (M+H); ^1H NMR (300 MHz, CDCl3) δ 8.87 (s), 8.25 (s), 3.95 (s), 2.26 (s).

Analytical Data Summary

| Compound | LCMS (ESI +) m/z (M+H) | ^1H NMR (300 MHz, CDCl3) Key Signals (δ ppm) | Yield (%) |

|---|---|---|---|

| Methyl 2-amino-4-bromo-3-fluorobenzoate | 249 | 7.53 (dd), 6.78 (dd), 5.93 (s), 3.90 (s) | 94 |

| Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate | 373 | 8.14 (d), 5.94 (s), 3.91 (s) | 88 |

| This compound | 417 | 8.87 (s), 8.25 (s), 3.95 (s), 2.26 (s) | 69 |

Discussion and Notes

- The esterification step using thionyl chloride in methanol is a classical method for converting carboxylic acids to methyl esters, providing high yield and purity.

- The iodination step employs iodine and silver sulfate as an electrophilic iodinating system, selectively introducing iodine at the 5-position of the aromatic ring without affecting other substituents.

- Acetylation of the amino group is efficiently achieved using acetyl chloride and pyridine, which acts both as a solvent and acid scavenger.

- Purification by silica gel chromatography with ethyl acetate/hexane gradients is effective for isolating the pure intermediates and final product.

- The overall yield from starting acid to final acetamido ester is approximately 57% (multiplying step yields), which is acceptable for multi-step aromatic functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted benzoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogen atoms can enhance its binding affinity to certain molecular targets, potentially leading to significant biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The closest structural analog is methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate (CAS unspecified; described in ). Below is a comparative analysis:

| Property | Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate | Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate |

|---|---|---|

| Position 2 | Acetamido (-NHCOCH₃) | Chloro (-Cl) |

| Position 3 | Fluoro (-F) | Iodo (-I) |

| Position 4 | Bromo (-Br) | Fluoro (-F) |

| Position 5 | Iodo (-I) | Bromo (-Br) |

| Key Functional Groups | Amide, multiple halogens | Halogens only |

Electronic and Steric Effects:

- Acetamido vs. Chloro at Position 2: The acetamido group is a strong electron-withdrawing substituent due to resonance and inductive effects, whereas chloro is moderately electron-withdrawing.

- Halogen Positioning : The target compound’s iodine at position 5 (meta to the ester) vs. the analog’s iodine at position 3 alters electron density distribution. Iodo groups are polarizable, enhancing susceptibility to nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

Physical and Chemical Properties (Inferred)

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:

- Molecular Weight : The target compound’s iodine and acetamido group contribute to a higher molecular weight (~480 g/mol) compared to the analog (estimated ~420 g/mol).

- Solubility : The acetamido group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to the analog’s chloro group.

- Stability : Iodo-substituted aromatics are prone to photodecomposition, necessitating storage in dark conditions for the target compound .

Research Findings and Trends

- Substituent Position-Dependent Activity: highlights that substituent positions in aromatic compounds (e.g., methyl groups in aminoazo dyes) critically influence biological activity, such as carcinogenicity . This principle extends to benzoates: the acetamido group’s position may modulate metabolic stability or receptor interactions.

- Synthetic Flexibility : Both compounds exemplify the utility of halogenated benzoates in diversification strategies, though their substitution patterns dictate reaction pathways.

Q & A

Q. How can the synthesis of Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate be optimized for high purity and yield?

Methodological Answer: The synthesis involves sequential halogenation and functional group protection. Key steps include:

- Iodination : Use a Finkelstein reaction (NaI in acetone) to substitute bromine or chlorine with iodine, ensuring regioselectivity .

- Acetamido Group Introduction : Protect the amino group via acetylation (acetic anhydride in pyridine) to prevent side reactions during halogenation .

- Esterification : Methyl ester formation via methanol under acidic conditions (H₂SO₄ catalysis).

Characterization : Validate purity using ¹H/¹³C-NMR (e.g., coupling patterns for fluorine and iodine), mass spectrometry (ESI-MS for molecular ion peaks), and elemental analysis .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H-NMR to identify aromatic proton splitting patterns (e.g., fluorine-19 coupling at ~160 ppm). ¹³C-NMR confirms carbonyl (C=O) and halogenated carbons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected M+H⁺ ~473 g/mol) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of regiochemistry in solid-state structures (if single crystals are obtainable) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed in the synthesis?

Methodological Answer: Regioselectivity in polyhalogenated aromatics is influenced by directing groups:

- Acetamido Group : Acts as a strong ortho/para-director, guiding bromine/iodine to positions 4 and 4.

- Fluorine : As a meta-director, it competes with acetamido, requiring precise stoichiometric control .

Optimization : Use low-temperature reactions (-20°C) and Lewis acids (e.g., FeCl₃) to enhance selectivity. Monitor intermediates via TLC and adjust reaction times .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at -20°C in amber vials to prevent light-induced degradation .

- Hydrolytic Sensitivity : The ester group is prone to hydrolysis. Test stability in aqueous buffers (pH 2–12) via HPLC; use inert atmospheres (N₂) during storage to minimize moisture exposure .

Q. What computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., iodine at position 5 for Suzuki-Miyaura coupling).

- Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity (e.g., DMF vs. THF) for Pd-catalyzed reactions .

- Validation : Compare predicted vs. experimental yields for Buchwald-Hartwig aminations to refine computational parameters .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals and assign quaternary carbons (e.g., distinguishing acetamido vs. ester carbonyls) .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.

- Literature Comparison : Cross-reference with analogs like Methyl 5-bromo-4-fluoro-2-iodobenzoate (CAS 1509204-33-4) to identify systemic errors .

Q. What strategies mitigate competing side reactions in derivatization (e.g., amidation)?

Methodological Answer:

- Protection/Deprotection : Temporarily silylate the acetamido group (TMSCl) to prevent undesired nucleophilic attacks during ester-to-amide conversions .

- Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for selective C–I bond activation over C–Br .

- Kinetic Monitoring : Use in-situ IR spectroscopy to track reaction progress and halt at optimal conversion (~80%) .

Data Contradiction & Reproducibility

Q. How to address inconsistencies in reported melting points or solubility data?

Methodological Answer:

Q. Why might Suzuki coupling yields vary significantly between labs?

Methodological Answer:

- Oxygen Sensitivity : Ensure rigorous degassing of solvents (freeze-pump-thaw cycles) to prevent Pd catalyst oxidation .

- Substrate Purity : Quantify residual moisture (Karl Fischer titration) and halide content (ion chromatography) in the starting material .

Application-Driven Research

Q. How can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

Q. What role does the fluorine substituent play in modulating electronic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.